
(Rac)-Baxdrostat: A Deep Dive into its High
Selectivity for Aldosterone Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Baxdrostat

Cat. No.: B12378301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective

inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This novel therapeutic agent is under

investigation for the treatment of conditions characterized by aldosterone excess, such as

resistant hypertension and primary aldosteronism.[4][5][6] The clinical utility of Baxdrostat lies

in its ability to directly suppress aldosterone production, a key driver of sodium and water

retention, which in turn contributes to elevated blood pressure.[1][4] A critical feature of

Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme

responsible for the final step in cortisol synthesis.[2][7] This selectivity is paramount to avoiding

the significant side effects associated with cortisol deficiency.[7][8]

Mechanism of Action and Signaling Pathway
Baxdrostat exerts its therapeutic effect by competitively inhibiting aldosterone synthase

(CYP11B2) in the zona glomerulosa of the adrenal cortex.[2] CYP11B2 is a mitochondrial

cytochrome P450 enzyme that catalyzes the terminal steps of aldosterone biosynthesis. By

blocking this enzyme, Baxdrostat effectively reduces the production of aldosterone, leading to

decreased sodium and water reabsorption in the kidneys and a subsequent lowering of blood

pressure.[1][4]
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The high selectivity of Baxdrostat for CYP11B2 is crucial. The enzyme responsible for cortisol

synthesis, CYP11B1, shares over 90% sequence homology with CYP11B2, making the

development of selective inhibitors challenging.[7][9] Non-selective inhibition can lead to

adrenal insufficiency due to the suppression of cortisol production.[9] Baxdrostat was

specifically engineered to have a high selectivity ratio, thereby minimizing its impact on the

cortisol synthesis pathway.[8]
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Caption: Mechanism of action of (Rac)-Baxdrostat in the adrenal cortex.
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Selectivity Profile of (Rac)-Baxdrostat
The selectivity of Baxdrostat for aldosterone synthase (CYP11B2) over 11β-hydroxylase

(CYP11B1) has been quantified in preclinical studies. In vitro experiments have demonstrated

that Baxdrostat is a potent and competitive inhibitor of CYP11B2 with a significantly lower

affinity for CYP11B1.

Enzyme Target Species
Inhibition Constant
(Ki)

Selectivity Ratio
(CYP11B1 Ki /
CYP11B2 Ki)

CYP11B2

(Aldosterone

Synthase)

Human 13 nM[10] >100-fold[9][10]

CYP11B1 (11β-

Hydroxylase)
Human

>1300 nM (estimated)

[10]

CYP11B2

(Aldosterone

Synthase)

Cynomolgus Monkey - >800-fold[10]

CYP11B1 (11β-

Hydroxylase)
Cynomolgus Monkey -

Note: The exact Ki for human CYP11B1 was not explicitly stated but is inferred from the

reported >100-fold selectivity.

This high degree of selectivity is a key differentiating factor for Baxdrostat compared to earlier,

less selective aldosterone synthase inhibitors, which were associated with off-target inhibition

of cortisol synthesis.[7]

Experimental Protocols
The in vitro selectivity of Baxdrostat was determined using a cellular enzyme assay.[10] The

key components of the experimental protocol are outlined below:

1. Cell Lines and Enzyme Expression:
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Human renal leiomyoblastoma cells (ATCC CRL1440) were utilized.[10]

These cells were engineered to express recombinant human or cynomolgus monkey

CYP11B1 and CYP11B2 enzymes.[10]

The use of recombinant enzymes allows for the specific assessment of inhibition of each

target enzyme in a controlled cellular environment.

2. Inhibition Assay:

The production of either aldosterone (for CYP11B2) or cortisol (for CYP11B1) was measured

in the presence of their respective substrates.[10]

Varying concentrations of Baxdrostat were added to the cell cultures to determine the

concentration-dependent inhibition of each enzyme.

The data was used to calculate the half-maximal inhibitory concentration (IC50) and the

inhibition constant (Ki) for each enzyme.

3. Selectivity Determination:

The selectivity ratio was calculated by dividing the Ki or IC50 value for CYP11B1 by the

corresponding value for CYP11B2.[11]

A higher ratio indicates greater selectivity for CYP11B2.

Clinical Significance of Selectivity
The high selectivity of Baxdrostat for aldosterone synthase has been corroborated in clinical

trials. In studies involving patients with resistant hypertension, Baxdrostat demonstrated a

dose-dependent reduction in plasma aldosterone levels without significantly affecting cortisol

levels.[2][6] This favorable safety profile, particularly the absence of adrenocortical

insufficiency, is a direct consequence of its selective mechanism of action.[7] The ability to

effectively lower aldosterone without disrupting the hypothalamic-pituitary-adrenal axis is a

significant advancement in the development of therapies for aldosterone-mediated diseases.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5142369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5142369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5142369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6628572/
https://www.mdpi.com/2218-273X/15/10/1439
https://www.researchgate.net/publication/372053037_Baxdrostat_A_Novel_Aldosterone_Synthase_Inhibitor_for_Treatment_Resistant_Hypertension
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780529/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Rac)-Baxdrostat is a highly selective inhibitor of aldosterone synthase (CYP11B2),

demonstrating a greater than 100-fold selectivity over the cortisol-producing enzyme CYP11B1

in vitro.[9][10] This high degree of selectivity, established through rigorous in vitro cellular

assays, translates to a targeted therapeutic effect in vivo, effectively lowering aldosterone

levels without impacting cortisol production. The favorable safety and efficacy profile of

Baxdrostat in clinical trials underscores the importance of its selective mechanism of action and

positions it as a promising novel treatment for resistant hypertension and other disorders driven

by aldosterone excess.[5][6]

Need Custom Synthesis?
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To cite this document: BenchChem. [(Rac)-Baxdrostat: A Deep Dive into its High Selectivity
for Aldosterone Synthase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378301#selectivity-of-rac-baxdrostat-for-
aldosterone-synthase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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